molecular formula C9H18O B1373958 1,4,4-Trimethylcyclohexan-1-ol CAS No. 5364-87-4

1,4,4-Trimethylcyclohexan-1-ol

Cat. No.: B1373958
CAS No.: 5364-87-4
M. Wt: 142.24 g/mol
InChI Key: QXHUHSXYYKIAGS-UHFFFAOYSA-N
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Description

1,4,4-Trimethylcyclohexan-1-ol: is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a cyclohexanol derivative characterized by the presence of three methyl groups at positions 1 and 4 on the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4,4-Trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,4-trimethylcyclohexene in the presence of a suitable catalyst such as palladium on carbon . The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4,4-trimethylcyclohexanone . This process is conducted in large-scale reactors with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

1,4,4-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4,4-Trimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of other cyclohexanol derivatives.

    Biology: This compound is utilized in studies involving the metabolism and biotransformation of cyclohexanol derivatives in biological systems.

    Medicine: Research on this compound includes its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4,4-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form 1,4,4-trimethylcyclohexanone, which may further participate in metabolic pathways. The hydroxyl group in the compound allows it to engage in hydrogen bonding and other interactions with biomolecules, influencing its biological activity .

Comparison with Similar Compounds

  • 1,4,4-Trimethylcyclohexanone
  • 1,4,4-Trimethylcyclohexane
  • Cyclohexanol

Comparison:

1,4,4-Trimethylcyclohexan-1-ol is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. Compared to 1,4,4-trimethylcyclohexanone, it has a hydroxyl group instead of a carbonyl group, affecting its reactivity and interactions. In contrast to 1,4,4-trimethylcyclohexane, the presence of the hydroxyl group in this compound allows for additional chemical transformations and applications .

Properties

IUPAC Name

1,4,4-trimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2)4-6-9(3,10)7-5-8/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHUHSXYYKIAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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